1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine
Overview
Description
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine typically involves the reaction of 4-nitro-1H-pyrazole with 2-chloroethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and photophysical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine can be compared with other pyrazole derivatives and piperazine-containing compounds. Similar compounds include:
1-(4-Nitrophenyl)piperazine: Shares the nitro group and piperazine ring but lacks the pyrazole moiety.
4-(4-Nitro-1H-pyrazol-1-yl)aniline: Contains the pyrazole and nitro groups but has an aniline moiety instead of piperazine.
1-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)-4-methylpiperazine: A methylated derivative with similar structural features .
The uniqueness of this compound lies in its combination of the pyrazole and piperazine moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-nitropyrazol-1-yl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c15-14(16)9-7-11-13(8-9)6-5-12-3-1-10-2-4-12/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGXGTRMZTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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